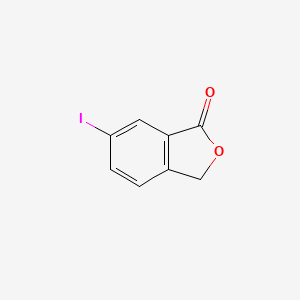

6-Iodo-3H-isobenzofuran-1-one

Description

Significance of Isobenzofuran-1(3H)-one Scaffolds in Organic and Medicinal Chemistry Research

The isobenzofuran-1(3H)-one, or phthalide (B148349), framework is a privileged scaffold in the fields of organic and medicinal chemistry. chemicalbook.com This core structure is prevalent in a multitude of naturally occurring compounds and synthetic molecules that exhibit a wide array of pharmacological properties. chemicalbook.com The inherent biological activity of the isobenzofuran-1(3H)-one moiety has driven extensive research, positioning it as a key building block in drug discovery and development. simsonpharma.com

Researchers have successfully developed derivatives of this scaffold with significant therapeutic potential. For instance, novel isobenzofuran-1(3H)-one derivatives have been designed and synthesized to act as selective inhibitors of the TREK-1 potassium channel, which is a target for neuroprotection in conditions like ischemic stroke. chemscene.comchemsrc.comchemsrc.com Furthermore, this versatile scaffold is the basis for compounds investigated for antidepressant effects, with some derivatives showing promise as serotonin (B10506) reuptake inhibitors. rsc.orgchem960.com The biological activities associated with this class of compounds are diverse, also encompassing anti-inflammatory, antimicrobial, antiviral, antioxidant, antiplatelet, and anticancer properties. chemicalbook.comchemscene.com The wide-ranging applications underscore the chemical and medicinal importance of the isobenzofuran-1(3H)-one scaffold. simsonpharma.com

Role of Halogenation, Specifically Iodination, in Modulating Chemical and Biological Profiles of Isobenzofuran-1(3H)-ones

The introduction of halogen atoms, a process known as halogenation, is a critical strategy in medicinal chemistry for fine-tuning the properties of a lead compound. Halogens can significantly alter a molecule's size, conformation, lipophilicity, and electronic distribution. These modifications, in turn, influence the compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion, and target-binding affinity.

Specifically, iodination—the incorporation of an iodine atom—is of great importance in synthetic organic chemistry for creating versatile building blocks for biologically active compounds. rsc.orgacs.org The iodine atom is the largest and least electronegative of the stable halogens, making it highly polarizable. This property can lead to strong, non-covalent interactions, such as halogen bonding, which can enhance binding to biological targets like enzymes and receptors. cymitquimica.com The introduction of an iodine atom onto the isobenzofuran-1(3H)-one scaffold, creating 6-Iodo-3H-isobenzofuran-1-one, is expected to modify its steric and electronic properties. cymitquimica.com This can enhance its electrophilicity and lipid solubility, potentially improving membrane permeability and influencing its biological activity. cymitquimica.comaksci.com Furthermore, iodinated organic compounds are crucial as intermediates in organic synthesis, particularly in cross-coupling reactions, allowing for the construction of more complex molecules. Radioiodinated versions of organic compounds are also pivotal in nuclear medicine for both diagnostic imaging and radiotherapy. nih.gov

Overview of Current Research Trends in Isobenzofuran-1(3H)-one Chemistry

Current research in the chemistry of isobenzofuran-1(3H)-ones is vibrant and multifaceted, focusing on the synthesis of novel analogues with enhanced or new biological activities and the development of more efficient synthetic methodologies.

A significant trend is the structure-based design and synthesis of derivatives for specific biological targets. This includes the creation of potent and selective TREK-1 inhibitors for neuroprotection chemscene.comchemsrc.com and the development of new antidepressant agents. rsc.orgchem960.com Researchers are also actively exploring this scaffold for its potential as a source of potent antioxidants and antiplatelet agents, inspired by naturally occurring isobenzofuranones. chemicalbook.com

Another major research avenue involves the development of novel and efficient synthetic routes to access these scaffolds. Modern organometallic catalysis, for example, has enabled innovative methods for constructing the isobenzofuranone core. Rhodium(III)-catalyzed [4+1] spiroannulation and domino palladium-catalyzed cyclizations represent advanced strategies for synthesizing these compounds with high functional group tolerance under mild conditions. acs.orgacs.orgunl.edu These new synthetic methodologies not only provide access to a wider diversity of structures but also often adhere to the principles of green chemistry, for example by using water as a solvent. acs.org This ongoing work continues to unlock the potential of the isobenzofuran-1(3H)-one scaffold for a variety of applications. nih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 53910-10-4 | chemscene.com |

| Molecular Formula | C₈H₅IO₂ | chemscene.comchemsrc.com |

| Molecular Weight | 260.03 g/mol | chemscene.com |

| Boiling Point | 382.7 °C at 760 mmHg | chemsrc.com |

| Density | 2.029 g/cm³ | chemsrc.com |

| LogP | 1.9616 | chemscene.com |

Spectroscopic Data of Related Isobenzofuran-1(3H)-ones

| Isobenzofuran-1(3H)-one (Parent Compound) | |

| ¹H NMR (400 MHz, CDCl₃) δ | 7.90 (d, J = 8.0 Hz, 1H), 7.67 (t, J = 8.0 Hz, 1H), 7.50 (dd, J = 17.0, 8.0 Hz, 2H), 5.31 (s, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) δ | 171.1, 146.5, 134.0, 129.0, 125.7, 125.6, 122.1, 69.6 |

| IR (neat) cm⁻¹ | 3475, 1636, 737 |

| HRMS (EI-TOF) | calcd for C₈H₆O₂ 134.0368, found 134.0366 |

| Source(s) | rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-iodo-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWUNKJJSAKJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)I)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428314 | |

| Record name | 6-Iodophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53910-10-4 | |

| Record name | 6-Iodophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 6 Iodo 3h Isobenzofuran 1 One Analogues

Electrophilic and Nucleophilic Reactivity of the Isobenzofuran-1(3H)-one Moiety

The isobenzofuran-1(3H)-one scaffold, also known as a phthalide (B148349), possesses a unique electronic structure that dictates its reactivity. The moiety consists of a benzene (B151609) ring fused to a γ-lactone ring. This arrangement allows for a range of chemical transformations.

Nucleophilic Reactivity: The most prominent site for nucleophilic attack is the electrophilic carbonyl carbon (C1) of the lactone ring. However, the reactivity at the C3 position is particularly noteworthy. Isobenzofuran-1(3H)-one can exist in equilibrium with its tautomeric form, 2-formylbenzoic acid. This equilibrium allows for reactions typical of aldehydes. For instance, in the synthesis of 3-substituted isobenzofuran-1(3H)-ones, primary amines react with the lactol form of o-phthalaldehydic acid via a nucleophilic substitution (SN2) type reaction at the C3 position. imjst.org This reactivity is harnessed for the synthesis of a wide array of derivatives, including 3-amino substituted phthalides. imjst.orgnih.govresearchgate.net The general mechanism involves the attack of a nucleophile on the C3 carbon, leading to the displacement of a leaving group, often a hydroxyl group from the lactol tautomer.

The acidity of the protons at the C3 position can be significant, especially in related systems like 2-coumaranone, which has a pKa in DMSO of 13.5. nih.gov This acidity allows for the formation of lactone enolates upon treatment with a suitable base. These enolates are potent nucleophiles and can participate in various carbon-carbon bond-forming reactions, such as Michael additions to α,β-unsaturated compounds. nih.gov

Electrophilic Reactivity: The benzene ring of the isobenzofuran-1(3H)-one moiety can undergo electrophilic aromatic substitution (SEAr). minia.edu.egwikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The lactone ring is generally considered to be an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position (positions 5 and 7) relative to the fusion points. However, the oxygen atom of the lactone can also exert a competing electron-donating resonance effect. The regioselectivity of electrophilic substitution on the 6-iodo-3H-isobenzofuran-1-one analogue would be influenced by both the deactivating iodo group and the lactone ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The reaction proceeds via a cationic intermediate known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity. libretexts.org

Cycloaddition Reactions (e.g., Diels-Alder reactions) of Isobenzofuran-1(3H)-ones

While isobenzofuran-1(3H)-ones themselves are not typically used as dienes in Diels-Alder reactions due to their stable lactone structure, the related isobenzofurans are highly reactive dienes. Isobenzofurans can be generated in situ from various precursors, including phthalans, through oxidation. nih.gov These transient isobenzofurans readily undergo [4+2] cycloaddition reactions with a variety of dienophiles. nih.gov

The high reactivity of isobenzofurans in Diels-Alder reactions stems from their aromatic character, which is lost upon cycloaddition, but the gain in stability from the formation of two new sigma bonds drives the reaction forward. The reaction can be either intermolecular or intramolecular. For instance, unstabilized isobenzofurans generated from phthalan (B41614) derivatives can undergo intramolecular Diels-Alder reactions to yield complex, bridged polycyclic structures. nih.gov These reactions often proceed with high stereoselectivity, exclusively forming endo cycloadducts. nih.gov

Transformation of the 6-Iodo Moiety in Cross-Coupling Reactions

The carbon-iodine bond at the 6-position of the isobenzofuran-1-one ring is a versatile handle for the introduction of a wide range of functional groups through palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates in these transformations due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium(0) catalyst.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govfrontiersin.org The reaction is highly valued for its tolerance of a wide variety of functional groups and its ability to form carbon-carbon bonds. The catalytic cycle involves the oxidative addition of the 6-iodo-isobenzofuranone to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the 6-aryl- or 6-vinyl-isobenzofuranone product and regenerate the Pd(0) catalyst. nih.gov

| Reaction | Reactants | Catalyst/Base | Product |

| Suzuki-Miyaura | This compound, R-B(OH)₂ | Pd catalyst, Base | 6-R-3H-isobenzofuran-1-one |

| Heck | This compound, Alkene | Pd catalyst, Base | 6-Alkenyl-3H-isobenzofuran-1-one |

| Sonogashira | This compound, Terminal Alkyne | Pd/Cu catalyst, Base | 6-Alkynyl-3H-isobenzofuran-1-one |

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. libretexts.orgwikipedia.orgnih.govrsc.org This reaction is catalyzed by a palladium complex and requires a base. The mechanism involves oxidative addition of the C-I bond to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond, and then β-hydride elimination to release the product. libretexts.orgnih.gov This would result in the formation of a 6-alkenyl-3H-isobenzofuran-1-one.

Sonogashira Coupling: This cross-coupling reaction forms a carbon-carbon bond between the 6-iodo-isobenzofuranone and a terminal alkyne. wikipedia.orgorganic-chemistry.orgresearchgate.netrsc.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and requires a base. The reaction is a powerful tool for the synthesis of aryl alkynes. The product of such a reaction would be a 6-alkynyl-3H-isobenzofuran-1-one.

Investigations into Ring-Opening and Ring-Contraction Mechanisms

The lactone ring of isobenzofuran-1(3H)-one is susceptible to cleavage under certain conditions, leading to ring-opened products.

Ring-Opening Mechanisms: Nucleophilic attack at the carbonyl carbon (C1) can lead to the opening of the lactone ring. This is a common reaction for lactones and can be initiated by various nucleophiles such as hydroxides, alkoxides, and amines. For example, treatment with a strong base like sodium hydroxide (B78521) would lead to the formation of the sodium salt of 2-(hydroxymethyl)benzoic acid. Acid-catalyzed ring-opening can also occur, particularly in the presence of a nucleophilic solvent like water or an alcohol, which would also yield derivatives of 2-(hydroxymethyl)benzoic acid. nih.govresearchgate.net In some cases, cascade reactions involving the cyclization of a starting material followed by a nucleophilic ring-opening of an isatoic anhydride (B1165640) intermediate can lead to the formation of isobenzofuranone derivatives. nih.gov

Ring-Contraction Mechanisms: There is limited specific literature detailing ring-contraction mechanisms for the isobenzofuran-1(3H)-one system. In general, ring contractions are less common for this scaffold. Such reactions often require specific structural features and reaction conditions that are not typically associated with simple phthalides.

Reaction Pathway Elucidation using Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms and predicting the reactivity of molecules like isobenzofuran-1(3H)-one analogues.

Computational studies have been employed to understand the Diels-Alder reactivity of related isobenzofuran (B1246724) systems. These studies can calculate the energies of transition states and intermediates, providing insight into the kinetics and thermodynamics of the cycloaddition process. For example, DFT calculations can help to explain the high reactivity of isobenzofurans as dienes and the stereochemical outcomes of their reactions.

Furthermore, computational methods can be used to investigate the electronic properties of isobenzofuran-1(3H)-ones and how substituents affect their reactivity. For instance, calculations can predict the electron density at different positions on the aromatic ring, which helps to rationalize the regioselectivity of electrophilic aromatic substitution reactions. Similarly, the energetics of nucleophilic attack at the C1 and C3 positions can be modeled to understand the preferred sites of reaction. The mechanism of cascade reactions, such as the formation of 1-oxazolonylisobenzofurans via a 5-exo-dig cyclization, has been supported by X-ray crystallography, and computational studies could further illuminate the reaction pathway and the factors controlling the regioselectivity of the cyclization. acs.orgnih.gov

Structure Activity Relationship Sar Studies and Functionalization Strategies of Isobenzofuran 1 3h Ones

Impact of Substituents on Biological and Chemical Activities of Isobenzofuran-1(3H)-ones

The biological and chemical profile of an isobenzofuran-1(3H)-one derivative is highly dependent on the electronic and steric properties of its substituents. Halogenation, in particular, is a common strategy in medicinal chemistry to modulate a compound's activity. The position of the halogen on the benzofuran (B130515) ring is a critical determinant of its biological effect. nih.gov

Recent studies on 3,6-disubstituted isobenzofuran-1(3H)-ones as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes implicated in neurodegenerative diseases, have shed light on the importance of the C-6 position. nih.gov Research revealed that incorporating an (R)-3-hydroxy pyrrolidine (B122466) moiety at the 6-position resulted in a preferable inhibitory activity towards the MAO-B isoform. nih.gov This highlights that substitution at the C-6 position, such as the iodine atom in 6-Iodo-3H-isobenzofuran-1-one, is a key site for molecular modification to impart specific biological activities.

Derivatization at C-3 Position and its Influence on Bioactivity

The C-3 position of the isobenzofuran-1(3H)-one core is the most frequently modified site for creating new derivatives with diverse bioactivities. This position is readily functionalized, allowing for the introduction of a wide array of substituents that can profoundly influence the compound's interaction with biological targets.

A study involving a series of thirteen C-3 functionalized isobenzofuran-1(3H)-ones demonstrated their potential as antiproliferative agents against lymphoma (U937) and myeloid leukemia (K562) cancer cell lines. researchgate.net The nature of the C-3 substituent was directly correlated with cytotoxic potency. For example, derivatives featuring certain substituted phenyl groups at C-3 showed strong inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range, superior to the commercial drug etoposide. researchgate.net

The following table summarizes the antiproliferative activity of selected C-3 substituted isobenzofuran-1(3H)-ones.

| Compound | C-3 Substituent | IC50 K562 (µM) | IC50 U937 (µM) |

| 16 | 2,6-Dihydroxy-4-isopropylphenyl | 2.79 | >100 |

| 17 | 2-Hydroxy-6-methoxy-4-isopropylphenyl | 85.93 | >100 |

| 18 | 2-(acetyloxy)-6-methoxy-4-isopropylphenyl | 1.71 | 82.20 |

| Etoposide | (Positive Control) | 11.23 | 2.11 |

| Data sourced from Molecules 2013, 18, 1881-1896. researchgate.net |

In the context of MAO-B inhibitors, simultaneous substitution at C-3 and C-6 was explored. It was found that compounds bearing a 4'-fluorobenzyl or a 3',4'-difluorobenzyl ring at the C-3 position were the most potent inhibitors, with IC50 values of 0.35 µM and 0.32 µM, respectively. nih.gov This demonstrates a synergistic effect between substituents at the C-3 and C-6 positions, where a halogenated benzyl (B1604629) group at C-3 complements the specific moiety at C-6 to achieve high potency. Other studies have shown that C-3 derivatization can lead to compounds with antimicrobial or antidepressant activities, further underscoring the versatility of this position in tuning the biological profile. nih.govimjst.org

Rational Design and Synthesis of Modified Isobenzofuran-1(3H)-one Analogues

The growing body of SAR data enables the rational design of new isobenzofuran-1(3H)-one analogues with tailored properties. By understanding which structural features are crucial for a desired activity, medicinal chemists can design and synthesize novel compounds with improved efficacy and selectivity.

For example, a series of novel 3,6-disubstituted isobenzofuran-1(3H)-ones were specifically designed and synthesized as potential MAO-B inhibitors for treating neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov The design strategy involved placing a key (R)-3-hydroxypyrrolidine moiety at the C-6 position while exploring various substituted benzyl groups at the C-3 position to optimize binding and inhibitory activity. nih.gov Molecular docking studies further guided the design, predicting how these analogues would fit into the active site of the MAO-B enzyme. nih.gov

Similarly, other research efforts have focused on designing isobenzofuran-1(3H)-one derivatives as potential antidepressants. nih.gov This work involves the synthesis of molecules intended to modulate serotonin (B10506) reuptake, a key mechanism in depression treatment. The successful development of compound 10a from this series, which significantly improved depression-like behaviors in animal models, showcases the power of rational design in creating targeted therapeutics. nih.gov These approaches move beyond random screening to a more directed and efficient method of drug discovery.

Library Synthesis and High-Throughput Screening for Structure-Activity Profiling

To efficiently explore the vast chemical space around the isobenzofuran-1(3H)-one scaffold and to rapidly build a comprehensive SAR profile, researchers often employ library synthesis coupled with high-throughput screening (HTS). nih.gov Instead of synthesizing compounds one by one, this approach involves the creation of a large collection, or "library," of structurally related analogues.

For instance, the synthesis of a series of thirteen C-3 functionalized derivatives to test for antiproliferative activity represents a small, focused library approach. researchgate.net By creating a diverse set of substituents at the C-3 position and testing them concurrently, researchers can quickly identify promising structural motifs and discern activity trends. researchgate.net A larger-scale effort involved the design and synthesis of a 45-compound library of benzofuran derivatives to comprehensively explore their activity against the Hepatitis C Virus (HCV), a project that began with an HTS campaign of ~300,000 compounds. nih.gov

These libraries can be screened using automated, high-throughput assays that measure a specific biological activity, such as enzyme inhibition or cell viability. sbpdiscovery.org The data generated from HTS of these libraries provides a wealth of information, allowing for the rapid mapping of the SAR landscape. This helps to identify which positions on the isobenzofuran-1(3H)-one core are sensitive to substitution and what types of functional groups enhance or diminish activity, thereby guiding the next cycle of rational drug design.

Advanced Spectroscopic and Structural Characterization of 6 Iodo 3h Isobenzofuran 1 One Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of isobenzofuranone derivatives in solution. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, providing direct evidence for the compound's core structure and the position of substituents. nih.govresearchgate.net

For a compound like 6-Iodo-3H-isobenzofuran-1-one, ¹H NMR would reveal signals for the aromatic protons and the methylene (B1212753) protons (H-3). The substitution pattern on the benzene (B151609) ring is determined by the multiplicity and coupling constants of the aromatic signals. Similarly, ¹³C NMR spectra confirm the number of unique carbon atoms, with characteristic shifts for the carbonyl carbon of the lactone, the aromatic carbons, and the methylene carbon. nih.gov The iodine substituent exerts a "heavy-atom effect," which can influence the chemical shift of the directly attached carbon (C-6), causing a significant upfield shift compared to its non-iodinated counterpart. nih.gov

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |

| H-3 (CH₂) | ~ 5.3 | C-1 (C=O) | ~ 170 |

| H-4 | ~ 7.4 | C-3 (CH₂) | ~ 70 |

| H-5 | ~ 7.8 | C-3a | ~ 128 |

| H-7 | ~ 8.1 | C-4 | ~ 124 |

| C-5 | ~ 142 | ||

| C-6 | ~ 95 | ||

| C-7 | ~ 132 | ||

| C-7a | ~ 149 |

Advanced 2D NMR techniques are crucial for unambiguous assignments and conformational analysis. researchgate.netmodgraph.co.uk

COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, confirming the connectivity of adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on through-space proximity of protons, which is essential for determining stereochemistry and preferred conformations. acdlabs.comlibretexts.orgyoutube.com

Furthermore, NMR is a powerful method for studying dynamic processes. nih.gov For some complex isobenzofuranone derivatives, restricted bond rotation can lead to the existence of multiple stable conformers (atropisomers) at room temperature, each giving a distinct set of NMR signals. Variable-temperature NMR experiments can be used to study the kinetics of interconversion between these conformers. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a primary technique for determining the molecular weight and confirming the elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Time-of-Flight (TOF), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula by matching the experimental mass to the calculated mass with a high degree of precision (typically within 5 ppm). nih.govrsc.orgnih.gov

Electron Ionization (EI) mass spectrometry is used to study the fragmentation patterns of the molecule, which provides valuable structural information. imjst.org The mass spectrum of an isobenzofuranone derivative typically shows a prominent molecular ion peak (M⁺). Subsequent fragmentation can occur through several characteristic pathways. For this compound, the fragmentation would be dictated by the lactone ring, the aromatic system, and the carbon-iodine bond.

Key expected fragmentation pathways include:

Loss of Carbon Monoxide: A common fragmentation for lactones is the loss of a neutral CO molecule (28 Da) from the molecular ion.

Loss of Iodine Radical: Cleavage of the relatively weak C-I bond can lead to the loss of an iodine radical (I•, 127 Da), resulting in a fragment ion corresponding to the isobenzofuranone cation.

Formation of Phthalidyl Cation: Cleavage can also result in the formation of the stable phthalidyl cation at m/z = 133, a common fragment observed in the mass spectra of many 3-substituted isobenzofuranones. imjst.org

| m/z | Assigned Fragment | Formula |

|---|---|---|

| 260 | [M]⁺ | [C₈H₅IO₂]⁺ |

| 232 | [M - CO]⁺ | [C₇H₅IO]⁺ |

| 133 | [M - I]⁺ | [C₈H₅O₂]⁺ |

| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ |

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. utdallas.edu For this compound, the IR spectrum is dominated by absorptions from the γ-lactone and the substituted aromatic ring.

The most prominent and diagnostic band is the carbonyl (C=O) stretching vibration of the five-membered lactone ring. Due to the ring strain inherent in γ-lactones, this absorption occurs at a significantly higher frequency (typically 1760-1795 cm⁻¹) compared to acyclic esters or six-membered δ-lactones. spcmc.ac.inamazonaws.comchemicalforums.com Other important absorptions include C-O stretching of the ester group, C=C stretching of the aromatic ring, and aromatic C-H stretching. vscht.cz

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂) |

| 1775 - 1755 | C=O Stretch | γ-Lactone |

| 1610 - 1580 | C=C Stretch | Aromatic Ring |

| 1480 - 1450 | C=C Stretch | Aromatic Ring |

| 1300 - 1150 | C-O Stretch | Ester (Lactone) |

| 900 - 675 | C-H Bend (out-of-plane) | Aromatic Substitution Pattern |

| < 600 | C-I Stretch | Aryl Iodide |

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure and stereochemistry. mdpi.com For derivatives of isobenzofuranone, X-ray analysis has confirmed the planarity of the fused ring system and has been used to determine the relative orientation of substituents. researchgate.netresearchgate.net

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in a crystal lattice. ias.ac.innih.gov This packing is governed by a network of intermolecular interactions, such as hydrogen bonds, π-π stacking, and halogen bonding. nih.govbohrium.com In the case of this compound, the iodine atom can participate in halogen bonding (C-I···O interactions) with the carbonyl oxygen of a neighboring molecule, which can significantly influence the crystal packing arrangement. researchgate.net

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₈H₅IO₂ |

| Formula Weight | 260.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.055 |

| b (Å) | 6.138 |

| c (Å) | 23.322 |

| β (°) | 97.72 |

| Volume (ų) | 1142.1 |

| Z (molecules/unit cell) | 4 |

Spectroscopic Studies on Excited States and Photophysical Properties

The study of the interaction of light with this compound derivatives provides insight into their electronic structure and excited-state dynamics. Techniques such as UV-Vis absorption and fluorescence spectroscopy are used to characterize the electronic transitions of the molecule. The isobenzofuranone core acts as a chromophore, absorbing UV light to promote electrons to higher energy excited states.

A key feature of this compound is the presence of the iodine atom, which is known to induce a strong "internal heavy-atom effect". dokumen.pub This effect significantly enhances the rate of intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁). qmul.ac.ukresearchgate.net This enhanced spin-orbit coupling typically leads to a quenching of fluorescence (light emission from S₁) and an increase in the quantum yield of triplet state formation. The subsequent relaxation from the triplet state can occur via phosphorescence (light emission from T₁) or non-radiative decay.

The dynamics of these processes, which often occur on ultrafast timescales (femtoseconds to nanoseconds), can be monitored using time-resolved spectroscopic techniques like transient absorption spectroscopy. rsc.org These studies can track the formation and decay of excited states, providing a detailed picture of the photophysical pathways available to the molecule after it absorbs a photon. The photophysical properties of these compounds can be tuned by altering the substitution pattern on the aromatic ring, which can modify the energies of the excited states and the rates of the deactivation processes. diva-portal.org

Computational and Theoretical Studies on Isobenzofuran 1 3h One Scaffolds

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. rsc.org By solving the Schrödinger equation in an approximate manner, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as dipole moments and charge distributions. nih.govresearchgate.net For isobenzofuran-1(3H)-one derivatives, DFT calculations are employed to understand how different substituents influence the core structure and its reactivity.

DFT is also instrumental in predicting spectroscopic properties. For instance, theoretical calculations of vibrational frequencies can aid in the interpretation of experimental FT-IR spectra for newly synthesized isobenzofuranone derivatives. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to UV-Vis absorption spectra, providing insights into how substituents affect the color and photophysical properties of these compounds. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Substituted Isobenzofuranones Note: Data for illustrative purposes to show typical DFT outputs. Specific values for 6-Iodo-3H-isobenzofuran-1-one would require dedicated calculation.

| Parameter | Unsubstituted Isobenzofuranone | 6-Nitroisobenzofuranone | 6-Methoxyisobenzofuranone |

| Dipole Moment (Debye) | 3.8 | 5.2 | 4.1 |

| C=O Bond Length (Å) | 1.21 | 1.20 | 1.22 |

| C-O (lactone) Bond Length (Å) | 1.36 | 1.37 | 1.35 |

This table demonstrates how DFT can quantify the impact of electron-withdrawing (-NO₂) and electron-donating (-OCH₃) groups on the electronic and structural properties of the isobenzofuranone scaffold. An iodo substituent would have its own unique electronic footprint, which DFT can precisely model.

Frontier Molecular Orbital (FMO) Analysis and its Correlation with Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO (Egap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For isobenzofuran-1(3H)-one derivatives, FMO analysis reveals how substituents alter the orbital energies and, consequently, the molecule's reactivity. researchgate.net A study on 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones calculated the HOMO, LUMO, and energy gap values using DFT. researchgate.net The results showed that both electron-donating and electron-withdrawing substituents significantly influence the frontier orbitals. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies (eV) for Substituted 3-(phenylamino)isobenzofuran-1(3H)-ones in Methanol Data sourced from a study on related derivatives to illustrate FMO analysis principles. researchgate.net

| Substituent (at para-position of phenylamino (B1219803) group) | E(HOMO) | E(LUMO) | E(gap) |

| -H | -5.76 | -1.16 | 4.60 |

| -CH₃ | -5.61 | -1.13 | 4.48 |

| -OCH₃ | -5.42 | -1.11 | 4.31 |

| -Cl | -5.84 | -1.28 | 4.56 |

| -NO₂ | -6.44 | -2.12 | 4.32 |

This data illustrates that electron-donating groups (like -OCH₃) raise the HOMO energy, while electron-withdrawing groups (like -NO₂) lower both HOMO and LUMO energies, affecting the energy gap and reactivity. researchgate.net

Molecular Dynamics Simulations of Isobenzofuran-1(3H)-one Interactions

While DFT and FMO analysis provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions. dovepress.comnih.gov

For isobenzofuran-1(3H)-one derivatives, MD simulations are particularly valuable for understanding their interactions with biological macromolecules, such as proteins or DNA. researchgate.net For example, a computational study combining DFT, molecular docking, and MD simulations investigated the interaction between a 3-(5-methyl-2-thiazolylamino)phthalide and double-stranded DNA (dsDNA). researchgate.net The results indicated that the compound binds within the minor groove of DNA, and the simulations revealed that the complex is stabilized by hydrogen bonding and π-alkyl interactions. researchgate.net

Such simulations are crucial in drug discovery for predicting how a molecule like this compound might bind to a specific biological target. By simulating the compound in a solvated, dynamic environment with its target, researchers can assess the stability of the binding pose, identify key interacting residues, and calculate binding free energies, providing a theoretical basis for the compound's potential mechanism of action. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isobenzofuran-1(3H)-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. echemcom.comresearchgate.net The primary goal is to develop predictive models that can estimate the activity of new, unsynthesized molecules. echemcom.com

A QSAR study on aryl-substituted isobenzofuran-1(3H)-one derivatives acting as inhibitors for the pore-forming protein perforin (B1180081) was conducted to identify the key chemical features required for high inhibitory activity. echemcom.com In such studies, the structures of the molecules are represented by numerical values called molecular descriptors, which quantify various physicochemical properties (e.g., steric, electronic, hydrophobic). Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Genetic Algorithms (GA) and Artificial Neural Networks (ANN), are then used to build the predictive model. echemcom.comresearchgate.netnih.gov

Theoretical Insights into Reaction Mechanisms and Energetics

Computational chemistry provides profound insights into the mechanisms and energy landscapes of chemical reactions. mdpi.com By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the activation energy, which governs the reaction rate.

DFT calculations have been used to study the mechanisms of cycloaddition reactions involving dienylisobenzofurans. pku.edu.cn In one study, different potential pathways for an [8+2] cycloaddition were evaluated. By calculating the Gibbs free energies of activation for each step, the researchers identified the most energetically favorable pathway for the reaction to proceed. pku.edu.cn The consistency between the calculated activation energy (24.8 kcal/mol) and experimental kinetic data (24.2 kcal/mol) for a related transformation demonstrated the reliability of the computational methods. pku.edu.cn

Table 3: Example of Calculated Activation Gibbs Free Energies (kcal/mol) for Competing Reaction Pathways Data from a DFT study on [8+2] cycloadditions of dienylisobenzofurans to illustrate the application of computational energetics. pku.edu.cn

| Reaction Pathway | Description | Activation Gibbs Free Energy (kcal/mol) |

| Pathway B | Stepwise [8+2] via zwitterion | 21.7 |

| Pathway C | [4+2] followed by rearrangement | 16.6 |

| Pathway D | Concerted [8+2] | 29.4 |

This table shows how computational energetics can distinguish between different possible reaction mechanisms, identifying Pathway C as the most kinetically favorable in this specific case. pku.edu.cn

Biological and Biomedical Applications of Isobenzofuran 1 3h One Derivatives

Antimicrobial Activities of Isobenzofuran-1(3H)-ones

Derivatives of the isobenzofuran-1(3H)-one nucleus have demonstrated notable activity against a variety of microbial pathogens, including bacteria and fungi. imjst.orgnih.gov

A range of isobenzofuran-1(3H)-one derivatives have been synthesized and tested for their antibacterial properties, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Studies on newly synthesized 3-substituted isobenzofuran-1(3H)-one derivatives revealed inhibitory activity against strains such as Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). imjst.orguobabylon.edu.iqrdd.edu.iq Certain N-(3-phthalidyl) amines demonstrated a more potent inhibitory effect on S. aureus compared to E. coli. imjst.org

Further research has identified specific derivatives with broad-spectrum antibacterial activity. researchgate.net For instance, some aza-benzofuran compounds showed moderate activity against Salmonella typhimurium and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 12.5 μg/mL. mdpi.com The introduction of different functional groups to the phthalide (B148349) core can significantly influence the antibacterial potency and spectrum. nih.gov While the precise mechanisms of action are still under investigation for many derivatives, their ability to inhibit bacterial growth marks them as promising candidates for the development of new antibacterial agents. rsc.orgdocumentsdelivered.com

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Aza-benzofuran derivative (Compound 1) | Salmonella typhimurium | 12.5 μg/mL | mdpi.com |

| Aza-benzofuran derivative (Compound 1) | Staphylococcus aureus | 12.5 μg/mL | mdpi.com |

| Aza-benzofuran derivative (Compound 1) | Escherichia coli | 25 μg/mL | mdpi.com |

| Aza-benzofuran derivative (Compound 2) | Staphylococcus aureus | 25 μg/mL | mdpi.com |

The isobenzofuran-1(3H)-one scaffold is also associated with significant antifungal activity. mdpi.com Numerous synthesized derivatives have been shown to effectively inhibit the growth of various fungal species. uobabylon.edu.iqrdd.edu.iq For example, studies have consistently reported that newly synthesized 3-substituted isobenzofuran-1(3H)-ones exhibit potent activity against the yeast-like fungus Candida albicans. imjst.org Isopestacin, a naturally occurring isobenzofuranone, is another example known for its antifungal and antioxidant properties. mdpi.comnih.gov

Research into a broader spectrum of activity has shown that certain oxa-benzofuran derivatives are effective against plant-pathogenic fungi, including Penicillium italicum and Colletotrichum musae, with MIC values as low as 12.5 μg/mL. mdpi.com This suggests that isobenzofuranones are promising candidates for fungicidal drug development. rdd.edu.iq

| Compound Type | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Oxa-benzofuran derivative (Compound 5) | Penicillium italicum | 12.5 μg/mL | mdpi.com |

| Oxa-benzofuran derivative (Compound 5) | Colletotrichum musae | 12.5 μg/mL | mdpi.com |

| Oxa-benzofuran derivative (Compound 6) | Penicillium italicum | 12.5 μg/mL | mdpi.com |

| Oxa-benzofuran derivative (Compound 6) | Colletotrichum musae | 25 μg/mL | mdpi.com |

Derivatives of isobenzofuran (B1246724) have emerged as a promising class of compounds in the search for new treatments for tuberculosis. nih.gov Several synthesized 6-[1(3H)-isobenzofuranylidenemethyl]purines have demonstrated profound activity against Mycobacterium tuberculosis (Mtb) while showing low toxicity toward mammalian cells. nih.gov

More recent research has focused on creating hybrid molecules to enhance efficacy. A series of novel benzofuran-isatin hybrids displayed considerable anti-mycobacterial activity against both the drug-susceptible H37Rv strain and multi-drug resistant (MDR) strains of M. tuberculosis. nih.gov One particular hybrid, 8f , was identified as the most active compound, with MIC values of 0.25 μg/mL against H37Rv and 0.5 μg/mL against MDR-TB. nih.gov Notably, this compound showed no cytotoxicity towards VERO cells at concentrations up to >1024 μg/mL, indicating a high selectivity index. nih.gov This level of potency, especially against resistant strains, highlights the therapeutic potential of the isobenzofuranone scaffold in combating tuberculosis. nih.govmsptm.org

| Compound | Target Strain | Activity (MIC) | Cytotoxicity (CC50, VERO cells) | Reference |

|---|---|---|---|---|

| Benzofuran-isatin hybrid 8f | M. tuberculosis H37Rv | 0.25 μg/mL | >1024 μg/mL | nih.gov |

| Benzofuran-isatin hybrid 8f | MDR-TB | 0.5 μg/mL | >1024 μg/mL | nih.gov |

Anticancer and Cytotoxic Effects of Isobenzofuran-1(3H)-ones

The cytotoxic properties of isobenzofuran-1(3H)-one derivatives against various cancer cell lines have been extensively studied. mdpi.com A series of C-3 functionalized isobenzofuran-1(3H)-ones were synthesized and evaluated for their in vitro antiproliferative activity against U937 (lymphoma) and K562 (myeloid leukemia) cancer cell lines. researchgate.netnih.gov Several of these derivatives were found to inhibit 90% of cell viability at a concentration of 100 µM. researchgate.netnih.govdocumentsdelivered.com

Notably, two phthalide derivatives exhibited biological activity superior to that of etoposide, a commercial anticancer drug used as a positive control in the assays. researchgate.netnih.gov The isobenzofuranones prepared from anacardic acids, major components of cashew nut-shell oil, have also shown cytotoxicity against human cancer cell lines, including HL-60 leukemia, SF295 glioblastoma, and MDA-MB435 melanoma. mdpi.com These findings underscore the potential of isobenzofuran-1(3H)-ones as a scaffold for the development of novel anticancer agents. mdpi.com

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 16 | K562 (Myeloid Leukemia) | 2.79 µM | researchgate.net |

| Compound 18 | K562 (Myeloid Leukemia) | 1.71 µM | researchgate.net |

| Etoposide (Control) | K562 (Myeloid Leukemia) | 3.89 µM | researchgate.net |

| Compound 8 | HL-60 (Leukemia) | 21.00 µg/mL | mdpi.com |

Inhibition of Two-Component Signal Transduction Systems (e.g., VirA-VirG in Agrobacterium tumefaciens)

Two-component signal transduction (TCS) systems are crucial mechanisms used by bacteria to sense and respond to environmental changes. These systems typically consist of a sensor histidine kinase and a response regulator, which together control gene expression related to virulence, survival, and antibiotic resistance. As such, TCS systems are considered attractive targets for the development of new antibacterial agents. documentsdelivered.com The inhibition of these pathways can disrupt essential bacterial processes. While specific studies detailing the inhibition of the VirA-VirG system in Agrobacterium tumefaciens by 6-Iodo-3H-isobenzofuran-1-one are not prevalent, the broader search for TCS inhibitors represents a key strategy in modern drug discovery to combat bacterial infections. documentsdelivered.com The diverse biological activities of isobenzofuranones make them plausible candidates for investigation as potential inhibitors of these vital bacterial signaling systems.

Other Pharmacological Activities (e.g., antiplatelet, immunomodulatory)

Beyond their antimicrobial and anticancer effects, isobenzofuran-1(3H)-one derivatives possess a variety of other important pharmacological activities. mdpi.commdpi.com

Antiplatelet Activity: Certain derivatives have shown significant potential as antiplatelet agents. nih.gov A series of (Z)-3-benzylideneisobenzofuran-1(3H)-ones were identified as highly potent inhibitors of arachidonic acid (AA)-induced platelet aggregation, with some compounds being up to six times more potent than aspirin (B1665792). nih.gov The proposed mechanism for this activity is the inhibition of the cyclooxygenase-1 (COX-1) enzyme, which leads to a reduction in the formation of thromboxane (B8750289) A2, a key mediator of platelet aggregation. nih.gov Brominated derivatives have also been noted for their anti-platelet effects. mdpi.com

Immunomodulatory Activity: Some benzofuran (B130515) derivatives have been investigated for their effects on the immune system. Studies on related compounds have shown they can inhibit the production of reactive oxygen species (ROS) by phagocytes, which is a key component of the inflammatory response. sci-hub.se While direct evidence for the immunomodulatory effects of this compound is limited, the broader class of isoxazole (B147169) derivatives, which share some structural similarities, has been shown to possess both immunosuppressive and immunostimulatory properties, suggesting this as a potential area for future research. researchgate.net

Other reported activities for this class of compounds include antioxidant and anticonvulsant effects. mdpi.com

| Compound | Pharmacological Activity | Key Finding | Reference |

|---|---|---|---|

| (Z)-3-benzylideneisobenzofuran-1(3H)-one derivatives | Antiplatelet | Up to 6-folds more potent than aspirin in inhibiting AA-induced aggregation. | nih.gov |

| 3-butyl-6-bromo-1(3H)-isobenzofuranone | Antiplatelet | Inhibits rat platelet aggregation. | mdpi.com |

| Isopestacin | Antioxidant | Possesses antioxidant and antifungal activities. | mdpi.comnih.gov |

Therapeutic Potential and Drug Discovery Research

The isobenzofuran-1(3H)-one framework, commonly known as the phthalide scaffold, is a significant structural motif found in numerous natural products and synthetic molecules. This core structure has garnered considerable attention in medicinal chemistry due to its association with a wide spectrum of pharmacological activities. As a "privileged scaffold," it serves as a versatile foundation for the design and synthesis of novel therapeutic agents, leading to extensive research in drug discovery and development. The diverse biological activities exhibited by isobenzofuran-1(3H)-one derivatives include anti-inflammatory, antimicrobial, antiviral, antioxidant, antiplatelet, and anticancer properties.

While direct and extensive research on the therapeutic potential of this compound is not widely published, the known activities of other substituted isobenzofuran-1(3H)-one derivatives provide valuable insights into its potential applications in drug discovery.

Anticancer Research:

A significant area of investigation for isobenzofuran-1(3H)-one derivatives is in oncology. Numerous studies have demonstrated the antiproliferative activity of various substituted phthalides against a range of cancer cell lines. For instance, a series of C-3 functionalized isobenzofuran-1(3H)-ones were synthesized and evaluated for their in vitro bioactivity against U937 (lymphoma) and K562 (myeloid leukemia) cancer cell lines. researchgate.net Some of these derivatives exhibited significant inhibition of cell viability, with two compounds showing biological activity superior to etoposide, a commercially used anticancer drug. researchgate.net

While specific data on 6-iodo substituted derivatives in this context is limited, the substitution at the 6-position has been explored. For example, derivatives of 3-heptylidene-4,6-dimethoxy-3H-isobenzofuran-1-one have been investigated for their genotoxic and cell-killing potential, suggesting that substitutions at the 6-position are compatible with anticancer activity. mdpi.com The hydrophobic and electron-donating nature of halogen substitutions on the N-phenyl ring of benzofuran derivatives has been shown to be beneficial for their cytotoxic properties, suggesting that an iodine atom at the 6-position of the isobenzofuranone core could potentially enhance anticancer efficacy. nih.gov

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| C-3 Functionalized Derivatives | U937 (lymphoma), K562 (myeloid leukemia) | Some derivatives showed higher activity than etoposide. | researchgate.net |

| 3-Heptylidene-4,6-dimethoxy-3H-isobenzofuran-1-one | Not specified | Demonstrated genotoxic and cell-killing potential. | mdpi.com |

Neuroprotective and Antidepressant Research:

The isobenzofuran-1(3H)-one scaffold has also been a template for the development of agents targeting the central nervous system. Novel derivatives have been designed and synthesized as selective inhibitors of the TREK-1 potassium channel, a target for neuroprotection in conditions such as ischemic stroke. Furthermore, research into isobenzofuran-1(3H)-one derivatives has yielded promising candidates for the treatment of depression. A series of novel derivatives were synthesized and tested for their serotonin (B10506) reuptake inhibition, with several compounds demonstrating superior inhibitory effects. nih.gov One particular compound from this series was found to significantly improve depression-like behavior in preclinical models by increasing neurotransmitter levels and enhancing the expression of synaptic-associated proteins. nih.gov

A study on 3,6-disubstituted isobenzofuran-1(3H)-ones revealed their potential as inhibitors of monoamine oxidases (MAOs), particularly MAO-B. nih.gov MAO-B selective inhibitors are considered a promising therapeutic strategy for neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.gov This research is particularly relevant as it demonstrates that substitution at the 6-position of the isobenzofuranone ring is crucial for this biological activity. The study identified compounds with a (R)-3-hydroxypyrrolidine moiety at the 6-position that displayed potent and selective MAO-B inhibition. nih.gov While this study did not specifically include a 6-iodo derivative, it underscores the importance of the 6-position in designing neurologically active isobenzofuranones.

| Compound Class | Target/Mechanism | Therapeutic Area | Reference |

|---|---|---|---|

| Novel Isobenzofuran-1(3H)-one Derivatives | Selective TREK-1 potassium channel inhibitors | Neuroprotection (Ischemic stroke) | |

| Novel Isobenzofuran-1(3H)-one Derivatives | Serotonin reuptake inhibition | Antidepressant | nih.gov |

| 3,6-disubstituted Isobenzofuran-1(3H)-ones | Monoamine oxidase B (MAO-B) inhibition | Neurodegenerative diseases | nih.gov |

Antimicrobial Research:

The isobenzofuran-1(3H)-one scaffold has also been investigated for its antimicrobial properties. Studies have shown that various phthalide derivatives exhibit a broad spectrum of activity against both bacteria and fungi. nih.gov For example, a study on the synthesis and biological evaluation of seventeen phthalide derivatives revealed that some of these compounds were highly active against both Gram-negative and Gram-positive bacteria and also displayed broad-spectrum antifungal activity. nih.gov Another study focusing on 3-substituted isobenzofuran-1(3H)-one derivatives reported their antifungal activity against yeast-like fungi and antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. imjst.org

| Compound Class | Activity | Reference |

|---|---|---|

| Phthalide Derivatives | Highly active against Gram-negative and Gram-positive bacteria; broad-spectrum antifungal activity. | nih.gov |

| 3-Substituted Isobenzofuran-1(3H)-one Derivatives | Antifungal activity against yeast-like fungi; antibacterial activity against E. coli and S. aureus. | imjst.org |

Emerging Applications and Future Research Directions for 6 Iodo 3h Isobenzofuran 1 One

Applications in Materials Science (e.g., optical materials, organic semiconductors)

The isobenzofuran-1(3H)-one scaffold, while extensively studied for its biological activities, is also gaining attention in the field of materials science. Some derivatives have been investigated for their third-order nonlinear optical properties. researchgate.net For instance, the reaction of phthalaldehydic acid with various ketones using sulfuric acid immobilized on silica (B1680970) resulted in isobenzofuran-1(3H)-ones that were studied using laser Gaussian z-scan techniques. researchgate.net These studies revealed that the compounds exhibited a significant nonlinear refractive index, suggesting their potential for application in nonlinear optical devices. researchgate.net The observed thermal effects and π-electron delocalization within these molecules are key to their optical properties. researchgate.net While specific research on the optical or semiconductor properties of 6-Iodo-3H-isobenzofuran-1-one is not yet prevalent, the functionalization of the isobenzofuranone core, such as with an iodine atom, could modulate these electronic properties, opening avenues for its use in developing novel organic semiconductors or optical materials. The iodo-substituent, being a heavy atom, might influence properties like intersystem crossing, which is relevant for applications in organic light-emitting diodes (OLEDs).

Role in Synthesis of Complex Organic Molecules and Natural Product Analogues

The isobenzofuran-1(3H)-one, or phthalide (B148349), skeleton is a fundamental structural motif present in numerous naturally occurring and pharmacologically important molecules. nih.govresearchgate.net Consequently, derivatives of isobenzofuran-1(3H)-one, including this compound, serve as crucial building blocks in the synthesis of more complex organic molecules and analogues of natural products. researchgate.net The versatility of the phthalide structure allows for its elaboration into a variety of other heterocyclic systems and polycyclic aromatic compounds. researchgate.netresearchgate.net

Research has demonstrated that 3-substituted phthalides are vital intermediates in the creation of biologically active natural products. researchgate.net The synthesis of functionalized naphthalenes, anthracenes, and naphthacenes has been achieved using phthalide building blocks. researchgate.net The presence of an iodine atom at the 6-position of the isobenzofuranone ring in this compound offers a reactive handle for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions). This capability allows for the introduction of a wide array of substituents, thereby enabling the synthesis of a diverse library of complex molecules and natural product analogues. researchgate.netrsc.org For example, the total synthesis of various natural products containing a benzofuran (B130515) ring has been a significant area of research, and isobenzofuranone derivatives are key starting materials in these synthetic endeavors. researchgate.netrsc.org

Green Chemistry Innovations in Isobenzofuran-1(3H)-one Synthesis and Application

In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for the synthesis of isobenzofuran-1(3H)-ones. Traditional methods often involve harsh reaction conditions, the use of corrosive acids and bases, and high temperatures. tandfonline.com To address these issues, several green chemistry innovations have been reported.

One notable approach is the use of solid acid catalysts, such as silica-supported Preyssler nanoparticles, for the one-pot synthesis of 3-substituted phthalides. tandfonline.com This method is solvent-free, economical, and the catalyst can be easily separated and reused with only a gradual decrease in activity. tandfonline.com Another efficient and environmentally benign method involves the use of sulfuric acid immobilized on silica (H2SO4-SiO2) for the solvent-free synthesis of isobenzofuran-1(3H)-ones from phthalaldehydic acid and various ketones. researchgate.net This catalyst is also recoverable and reusable. researchgate.net Furthermore, a convenient one-step conversion of o-alkylbenzoic acids to their corresponding isobenzofuran-1(3H)-ones has been achieved using NaBrO3/NaHSO3 in a two-phase system. nih.gov These green synthetic routes offer significant advantages over classical methods by reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Advanced Methodologies for Biological Evaluation

The biological evaluation of isobenzofuran-1(3H)-one derivatives has been significantly enhanced by the adoption of advanced methodologies, particularly high-throughput screening (HTS) and in silico techniques. HTS allows for the rapid screening of large and diverse small-molecule compound libraries to identify potential bioactive molecules. nih.govunchainedlabs.comox.ac.uk This approach combines robotic automation for liquid handling with multi-platform plate readers and high-content imaging to generate large and complex datasets in a relatively short time. ox.ac.ukyoutube.com For instance, a cell-based HCV luciferase reporter assay was used in a high-throughput screen of approximately 300,000 compounds, which led to the discovery of a benzofuran class of HCV inhibitors. nih.gov

In addition to HTS, computational methods such as molecular docking and molecular dynamics (MD) simulations are increasingly being used to predict the binding modes and affinities of isobenzofuranone derivatives with biological targets. researchgate.netrsc.org These in silico studies provide valuable insights into the structure-activity relationships (SAR) and can guide the rational design of more potent and selective inhibitors. researchgate.netrsc.org For example, molecular docking was used to study the interaction of isobenzofuran-1(3H)-one derivatives with the tyrosinase enzyme, helping to identify the key atoms involved in the interaction with the copper atoms in the active site. researchgate.net

Here is an interactive data table summarizing some advanced methodologies for biological evaluation:

| Methodology | Description | Application Example | Reference |

| High-Throughput Screening (HTS) | Rapidly assays a large number of potential biological modulators against defined targets using automation. | Screening of ~300,000 compounds to identify a benzofuran class of HCV inhibitors. | nih.govox.ac.uk |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Investigating the binding of isobenzofuran-1(3H)-one derivatives to the tyrosinase active site. | researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to understand their dynamic behavior. | Used to study the stability of a ligand-protein complex identified through docking. | rsc.org |

| In Vitro Cytotoxicity Assays | Measures the toxic effects of a compound on cultured cells. | Evaluation of isobenzofuranone derivatives against cancer cell lines like U937 and K562. | researchgate.net |

| Enzyme Inhibition Assays | Determines the ability of a compound to inhibit the activity of a specific enzyme. | Testing isobenzofuran-1(3H)-one derivatives as tyrosinase inhibitors. | researchgate.net |

Prospects for Targeted Drug Delivery and Theranostics

The fields of targeted drug delivery and theranostics represent promising future directions for the application of isobenzofuran-1(3H)-one derivatives. Targeted drug delivery aims to increase the therapeutic efficacy of a drug while reducing its toxicity by ensuring its action is restricted to the diseased tissue. nih.gov Nanocarriers, such as liposomes and nanoparticles, are extensively explored for this purpose as they can encapsulate drugs and be functionalized with targeting ligands to direct them to specific cells or tissues. nih.govnih.gov The unique physicochemical properties of this compound could be leveraged in the design of such targeted delivery systems.

Theranostics combines diagnostic and therapeutic capabilities into a single agent, allowing for simultaneous imaging and treatment of a disease. nih.govnih.gov This approach is particularly relevant in oncology, where it enables personalized medicine by visualizing the target and then delivering a therapeutic payload. youtube.comyoutube.com A theranostic agent typically consists of a targeting moiety, a diagnostic reporter (e.g., a radioisotope for PET or SPECT imaging), and a therapeutic component. nih.govyoutube.com The this compound scaffold could potentially be developed into a theranostic agent. The iodine atom could be replaced with a radioactive isotope of iodine (e.g., I-123 for imaging or I-131 for therapy) to provide the diagnostic and therapeutic functions. The isobenzofuranone core itself, or a substituent attached to it, could possess cytotoxic activity.

Challenges and Opportunities in Isobenzofuran-1(3H)-one Research

The research on isobenzofuran-1(3H)-ones, including this compound, is filled with both challenges and opportunities. A significant challenge lies in the development of structure-activity relationships (SAR) for these compounds, which is crucial for optimizing their biological activity. researchgate.net For some applications, issues like poor blood-brain barrier permeability and low oral bioavailability need to be addressed. researchgate.net Furthermore, while many isobenzofuranone derivatives have shown promising in vitro activity, translating this to in vivo efficacy can be a hurdle.

Despite these challenges, there are numerous opportunities for future research. The development of more efficient and greener synthetic methods remains an important goal. tandfonline.com There is a vast chemical space to be explored through the synthesis of new derivatives with diverse substituents, which could lead to the discovery of compounds with novel biological activities. nih.govnih.gov The application of isobenzofuran-1(3H)-ones in materials science is still in its early stages and presents a significant area for growth. researchgate.net Moreover, the potential of these compounds in targeted drug delivery and theranostics is a particularly exciting frontier that warrants further investigation. nih.govnih.gov The continued exploration of the chemical and biological properties of this compound and its analogues holds great promise for advancements in medicine and materials science.

Q & A

Q. How should researchers frame hypotheses to explore the ecological impact of this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to design ecotoxicity studies. Use model organisms (e.g., Daphnia magna) for acute toxicity testing, and align protocols with OECD guidelines for environmental risk assessment .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.